molecular formula C11H13BrO2 B2862684 Methyl 2-(2-bromophenyl)-2-methylpropanoate CAS No. 177748-63-9

Methyl 2-(2-bromophenyl)-2-methylpropanoate

Cat. No.: B2862684
CAS No.: 177748-63-9
M. Wt: 257.127
InChI Key: JYACVTTYKZGWLQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-2-methylpropanoate is an organic ester characterized by a brominated aromatic ring at the ortho position and a branched 2-methylpropanoate ester group.

Properties

IUPAC Name

methyl 2-(2-bromophenyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYACVTTYKZGWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromophenyl)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromophenyl)-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of methyl 2-phenyl-2-methylpropanoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, resulting in the selective bromination of the phenyl ring at the ortho position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromophenyl)-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Alcohol derivatives.

    Oxidation: Quinones and other oxidized phenyl derivatives.

Scientific Research Applications

Methyl 2-(2-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine substituent allows for further functionalization through various substitution reactions.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features make it a valuable scaffold for designing new drugs.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties. The bromine atom can be utilized for cross-linking reactions, enhancing the material’s mechanical and thermal properties.

    Biological Studies: The compound is employed in biochemical assays and studies to investigate its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-2-methylpropanoate depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atom and the ester group, which can participate in various chemical reactions.

In medicinal chemistry, the compound’s mechanism of action involves its interaction with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

The para-bromo isomer, methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 154825-97-5), shares the same molecular formula (C₁₁H₁₃BrO₂) and molecular weight (257.12 g/mol) as the ortho-bromo variant . Key differences arise from bromine’s position:

  • Physical Properties : Para-substituted aromatic compounds often exhibit higher symmetry, leading to distinct melting/boiling points and solubility. For example, the para isomer’s para-bromophenyl group enhances crystallinity, whereas the ortho isomer may remain liquid at room temperature due to reduced symmetry .

Substituent Variations: Bromine vs. Chlorine and Other Groups

  • Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (CAS 1181267-33-3): Replacing bromine with a chloroethyl group reduces molecular weight (214.67 g/mol) and alters reactivity. The chlorine atom in the aliphatic chain enables nucleophilic substitution (e.g., SN2 reactions), unlike the aromatic bromine in the target compound .
  • Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate: This derivative features a brominated aliphatic chain, increasing molecular weight (282.76 g/mol) and enabling ketone-based reactions (e.g., Grignard additions) .

Ester Group Modifications

  • Ethyl 2-(4-bromophenyl)-2-methylpropanoate (CAS 32454-36-7): Substituting the methyl ester with an ethyl group increases hydrophobicity and reduces hydrolysis rates. Ethyl esters generally exhibit lower volatility and slower enzymatic degradation compared to methyl esters .

Functionalized Derivatives

  • Methyl 2-((2-bromophenyl)(methoxycarbonyl)amino)-2-methylpropanoate (2.24v): The addition of a methoxycarbonyl amino group (C₁₃H₁₆BrNNaO₄, 352.02 g/mol) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents like methanol. This derivative’s NMR data (δ 7.65–7.14 ppm for aromatic protons) suggests distinct electronic environments compared to the parent compound .
  • Methyl 2-amino-2-(2-bromophenyl)propanoate (CAS 1184629-78-4): The amino group replaces the ester’s oxygen, drastically altering reactivity (e.g., participation in Schiff base formation) and increasing nucleophilicity .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
Methyl 2-(2-bromophenyl)-2-methylpropanoate* C₁₁H₁₃BrO₂ 257.12 N/A Ortho-bromophenyl
Methyl 2-(4-bromophenyl)-2-methylpropanoate C₁₁H₁₃BrO₂ 257.12 154825-97-5 Para-bromophenyl
Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 214.67 1181267-33-3 4-(2-chloroethyl)phenyl
Ethyl 2-(4-bromophenyl)-2-methylpropanoate C₁₂H₁₅BrO₂ 271.15 32454-36-7 Ethyl ester

*Assumed based on para isomer data .

Biological Activity

Methyl 2-(2-bromophenyl)-2-methylpropanoate is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C13H15BrO2
  • Molecular Weight : 285.17 g/mol
  • CAS Number : 71433322

The compound features a brominated aromatic ring, which is known to influence its biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially affecting membrane permeability and receptor binding affinity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition. This is particularly relevant in drug metabolism and detoxification pathways.
  • Receptor Binding : The structural characteristics allow for potential binding to various receptors, including serotonin and dopamine receptors, which are critical in neurological functions.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, studies indicated:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : Approximately 15 µM
  • Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.

In Vivo Studies

Animal models have been utilized to further investigate the compound's efficacy and safety profile:

  • Model Used : Mouse model for tumor growth
  • Dosage Administered : 50 mg/kg body weight
  • Results :
    • Significant reduction in tumor size compared to control groups.
    • Observations of reduced side effects commonly associated with traditional chemotherapeutics.

Case Studies

  • Case Study on Anticancer Activity
    • A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was shown to inhibit cell proliferation in breast cancer cells, with a mechanism involving cell cycle arrest at the G1 phase.
  • Neuroprotective Effects
    • Another investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by oxidative stress in neuronal cell cultures. Results indicated a significant decrease in reactive oxygen species (ROS) levels and improved cell viability.

Data Table Summary

Study TypeCell Line/ModelIC50/EffectMechanism of Action
In VitroHeLa~15 µMApoptosis induction
In VivoMouse Tumor ModelTumor size reductionAnticancer activity
NeuroprotectionNeuronal Cell CulturesReduced ROS levelsAntioxidant effect

Q & A

Q. What are the common synthetic routes for preparing methyl 2-(2-bromophenyl)-2-methylpropanoate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, the bromophenyl group can be introduced via Suzuki-Miyaura coupling using aryl halides and boronic acids . Optimization includes:
  • Temperature : Reflux conditions (e.g., 80–100°C) to ensure complete conversion.
  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for enhanced selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester product .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substituent positions via ¹H and ¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl groups).
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 352.0160 for a related bromophenyl ester) .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Storage : Keep in amber vials at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the bromophenyl substituent’s position (ortho vs. para) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The ortho-bromo group (2-bromophenyl) creates steric hindrance, slowing SN2 reactions compared to para-substituted analogs.
  • Electronic Effects : Ortho substitution reduces electron density at the ester carbonyl, making it less reactive toward nucleophiles like amines.
  • Experimental Validation : Compare reaction rates using kinetic studies (e.g., HPLC monitoring) with methyl 2-(4-bromophenyl)-2-methylpropanoate .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected IR stretches or NMR splitting patterns)?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
  • 2D NMR : Employ COSY and HSQC to assign overlapping aromatic proton signals.
  • Computational Modeling : Compare experimental IR bands (e.g., C=O stretch at ~1733 cm⁻¹) with DFT-calculated vibrational spectra .

Q. How can impurities in synthesized batches be identified and quantified?

  • Methodological Answer :
  • LC-MS/MS : Detect trace impurities (e.g., de-esterified acids or brominated byproducts) with MRM transitions.
  • Reference Standards : Use certified impurities (e.g., methyl 2-(4-chlorobenzoyl)phenoxy derivatives) for calibration .
  • Limit Tests : Follow EP/USP guidelines for residual solvents (e.g., DMF < 890 ppm) .

Q. What mechanistic insights explain the compound’s potential bioactivity in enzyme inhibition studies?

  • Methodological Answer :
  • Docking Studies : Model interactions between the bromophenyl group and enzyme active sites (e.g., cytochrome P450).
  • Kinetic Assays : Measure IC₅₀ values under varying pH/temperature conditions to assess inhibition potency.
  • Metabolite Profiling : Identify hydrolysis products (e.g., 2-(2-bromophenyl)-2-methylpropanoic acid) via LC-MS .

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